Product packaging for 3,5-Diamino-6-chloropyrazine-2-carboxamide(Cat. No.:CAS No. 14236-57-8)

3,5-Diamino-6-chloropyrazine-2-carboxamide

Cat. No.: B082745
CAS No.: 14236-57-8
M. Wt: 187.59 g/mol
InChI Key: UYTQEWLAYXCJEC-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropyrazine-2-carboxamide is a pyrazine derivative serving as a versatile chemical building block in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key precursor for synthesizing compounds that function as epithelial sodium channel (ENaC) blockers . Research into ENaC blockers is significant for investigating novel therapeutic approaches for airway diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) . By inhibiting the ENaC, these derivatives can help promote airway surface hydration, which is a critical mechanism for facilitating mucus clearance in the respiratory tract . The 3,5-diamino-6-chloropyrazine scaffold is structurally versatile. It is related to other important intermediates like Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1) and 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS 4878-36-8) . Furthermore, historical research published in Nature has highlighted the biological activity of closely related carboxamide compounds, demonstrating diuretic properties by antagonizing the sodium-retaining hormone aldosterone . This underscores the potential of this chemical series in exploring mechanisms of ion transport and fluid balance. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN5O B082745 3,5-Diamino-6-chloropyrazine-2-carboxamide CAS No. 14236-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O/c6-2-4(8)11-3(7)1(10-2)5(9)12/h(H2,9,12)(H4,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQEWLAYXCJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345418
Record name 3,5-diamino-6-chloropyrazine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14236-57-8
Record name 3,5-diamino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3,5-diamino-2-pyrazinecarboxamide
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Synthetic Methodologies for 3,5 Diamino 6 Chloropyrazine 2 Carboxamide and Its Analogues

Established Synthetic Pathways to the Pyrazine (B50134) Core

The formation of the pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, can be achieved through several reliable synthetic strategies. These methods offer access to a wide variety of substituted pyrazines, which are precursors to more complex molecules.

Condensation Reactions in Pyrazine Synthesis

One of the most fundamental and widely used methods for constructing the pyrazine core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This approach is valued for its simplicity and the ready availability of starting materials. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

A common example involves the reaction of ethylenediamine with a vicinal diol, which is oxidized to the corresponding dicarbonyl compound in situ, often using heterogeneous catalysts. The versatility of this method allows for the synthesis of various substituted pyrazines by employing appropriately substituted diamines and dicarbonyl compounds. For instance, the condensation of α-diketones with 1,2-diaminoalkanes, followed by oxidation in the presence of catalysts like copper chromite at elevated temperatures, leads to the formation of pyrazine derivatives. google.com Similarly, α-amino carbonyl or α-diketones can be coupled with vicinal diamines in what is considered a standard protocol for pyrazine synthesis. prepchem.com Aldol-type condensation reactions have also been utilized, for example, by reacting the sodium salt of a methylpyrazine with aldehydes or ketones to yield secondary and tertiary carbinols containing the pyrazine nucleus. chemicalbook.com

The following table summarizes representative condensation reactions for pyrazine synthesis:

Diamine ComponentDicarbonyl ComponentCatalyst/ConditionsProduct Type
EthylenediaminePropylene glycolHeterogeneous catalystSubstituted pyrazine
1,2-Diaminoalkanesα-DiketonesCuCrO₄, 300°CSubstituted pyrazine
Vicinal diaminesα-Amino carbonyl compounds-Substituted pyrazine
2-Methyl-6-pyrazylmethylsodiumAldehydes/Ketones-Pyrazine carbinols

Ring Closure Strategies for Substituted Pyrazines

Beyond simple condensation reactions, various ring closure or cyclization strategies have been developed to afford substituted pyrazines. These methods often involve the formation of key acyclic precursors that are then induced to cyclize.

One such strategy involves the reaction of α-halo ketones or epoxides with diamines. prepchem.com For example, the ring-opening of an epoxide with ethylenediamine, followed by oxidation, yields the pyrazine ring. google.com Another approach involves the dimerization of α-amino acids, which upon subsequent oxidation, can lead to 2,5-disubstituted pyrazines. More intricate methods involve the cyclization of acyclic precursors generated from N-allyl malonamides. This sequence begins with diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization to yield pyrazines with ester and hydroxy substituents.

These strategies provide access to pyrazines with specific substitution patterns that may not be readily achievable through direct condensation methods.

Metal-Catalyzed Approaches in Pyrazine Ring Formation

The use of transition metal catalysts has significantly advanced the synthesis of pyrazine rings, offering milder reaction conditions and improved selectivity. These methods often involve dehydrogenative coupling reactions.

A notable example is the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazine derivatives, a reaction that can be catalyzed by earth-abundant manganese pincer complexes. prepchem.commdpi.com This process is atom-economical, producing only water and hydrogen gas as byproducts. prepchem.commdpi.com The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with another molecule of the amino alcohol to form an imine. Subsequent cyclization and dehydrogenation lead to the aromatic pyrazine. prepchem.com

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are also employed, primarily for the functionalization of pre-existing pyrazine rings rather than the initial ring formation. google.com However, some metal-catalyzed C-H activation methods have been developed for the direct arylation of the pyrazine ring, showcasing the power of these catalysts in creating complex pyrazine-containing molecules. google.com

Targeted Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxamide

The synthesis of the specifically substituted this compound requires a multi-step approach, typically starting from a pre-formed pyrazine ring that is then subjected to a series of functional group manipulations.

Specific Reaction Conditions for Carboxamide Formation

The formation of the carboxamide group at the C-2 position of the pyrazine ring is a crucial step. This can be achieved through several methods, often starting from the corresponding carboxylic acid or its ester derivative.

One common method involves the activation of 3,5-diamino-6-chloropyrazine-2-carboxylic acid. For instance, the carboxylic acid can be treated with 1,1'-carbonyldiimidazole (CDI) to form an activated imidazolide intermediate. This intermediate is then reacted with an appropriate amine to yield the desired carboxamide. prepchem.com

Alternatively, the carboxamide can be synthesized from the corresponding methyl ester, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This ester can be converted to the carboxamide by direct amidation with ammonia or an amine. For example, treatment of the methyl ester with ethylenediamine leads to the formation of the corresponding N-(2-aminoethyl)carboxamide.

The following table outlines typical conditions for carboxamide formation on the pyrazine ring:

Starting MaterialReagent 1Reagent 2Product
3,5-Diamino-6-chloropyrazine-2-carboxylic acid1,1'-CarbonyldiimidazoleN-methylethylenediamine3,5-Diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide prepchem.com
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateEthylenediamine-3,5-Diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide

Aminodehalogenation Reactions in Pyrazinecarboxamide Synthesis

A key transformation in the synthesis of this compound is the introduction of the amino groups, which often involves the displacement of halogen atoms through nucleophilic aromatic substitution (SNAr), specifically aminodehalogenation.

A plausible synthetic route starts with a dichlorinated pyrazine precursor. For instance, 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester can be selectively aminated at the C-5 position. It has been found that the reaction of this ester with ammonia in the presence of a high dielectric constant solvent, such as dimethyl sulfoxide (DMSO), preferentially replaces the chlorine atom at the 5-position with an amino group, yielding methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. pipzine-chem.com This selective amination is crucial for achieving the desired substitution pattern. The reaction proceeds under mild conditions, typically at temperatures ranging from 10°C to steam bath temperature. pipzine-chem.com

The resulting methyl 3,5-diamino-6-chloropyrazine-2-carboxylate can then be converted to the final carboxamide as described in the previous section. This two-step sequence of selective aminodehalogenation followed by amidation of the ester provides a targeted pathway to this compound. Microwave-assisted aminodehalogenation reactions have also been shown to be effective, often leading to higher yields and shorter reaction times.

The table below summarizes a key aminodehalogenation step:

Starting MaterialReagentSolventTemperatureProductYield
Methyl 3-amino-5,6-dichloropyrazinoateAmmoniaDimethyl sulfoxide (DMSO)65-70°CMethyl 3,5-diamino-6-chloropyrazine-2-carboxylate91% pipzine-chem.com

Derivatization Strategies for Structural Modification

Structural modification of this compound is crucial for developing analogues with tailored characteristics. Key strategies involve reactions on the pyrazine ring, modifications at the carboxamide side chain, the use of efficiency-enhancing technologies like microwave irradiation, and the application of crystal engineering principles such as co-crystallization and salt formation.

The pyrazine ring of this compound and its precursors offers several sites for substitution, primarily at the C5 and C6 positions, enabling the introduction of a wide array of functional groups.

The chlorine atom at the C6 position is a versatile handle for introducing new substituents via cross-coupling reactions. Suzuki-Miyaura reactions have been successfully employed to couple various (het)aryl-boronic acids with the 6-chloro-3,5-diaminopyrazine methyl ester, a direct precursor to the target compound. nih.gov This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond, replacing the chloro group with phenyl, substituted phenyl, or heterocyclic moieties like pyrimidine (B1678525). nih.gov For instance, reacting the precursor with a pyrimidine boronic acid derivative in the presence of a palladium catalyst and a base leads to the corresponding 6-(pyrimidinyl) analogue. nih.gov Similarly, the 6-iodo derivative, another common precursor, can undergo nucleophilic substitution with reagents like cuprous cyanide to yield the 6-cyano derivative or with cuprous trifluoromethylmercaptide to introduce a CF₃S- group. google.com

Another significant strategy is the nucleophilic substitution of halogen atoms on pyrazine precursors. The synthesis of the core 3,5-diamino structure often involves the reaction of a 3-amino-5,6-dichloropyrazine carboxylic acid ester with ammonia. google.com In this reaction, ammonia selectively displaces the chlorine atom at the C5 position to form the 5-amino group, a key step in building the target scaffold. google.com Furthermore, aminodehalogenation reactions on related precursors, such as 3-chloropyrazine-2-carboxamide (B1267238), have been used to introduce various substituted benzylamino groups at the C3 position, demonstrating the utility of this reaction for creating diverse libraries of pyrazine derivatives. mdpi.comnih.gov

Table 1: Examples of Substitution Reactions on the Pyrazine Ring

Starting Material Reaction Type Reagents Position of Substitution Resulting Group
6-chloro-3,5-diaminopyrazine methyl ester Suzuki-Miyaura Coupling (Het)aryl-boronic acids, Pd(PPh₃)₄, K₂CO₃ C6 (Het)aryl
N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide Nucleophilic Substitution Cuprous cyanide (CuCN) C6 Cyano (-CN)
3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester Nucleophilic Aromatic Substitution Ammonia (NH₃) C5 Amino (-NH₂)
3-Chloropyrazine-2-carboxamide Aminodehalogenation Substituted benzylamines C3 Benzylamino

The carboxamide group at the C2 position is a primary site for derivatization to produce a range of analogues, most notably acylguanidines. The conversion of the parent compound or its ester precursor into an N-amidino-pyrazinecarboxamide is a hallmark modification in the synthesis of amiloride (B1667095) and its derivatives. nih.gov This transformation is typically achieved by reacting the methyl ester of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with guanidine. google.com The reaction involves the nucleophilic attack of guanidine on the ester carbonyl, leading to the formation of the acylguanidine moiety. google.com

Beyond acylguanidines, the carboxamide can be modified to form various N-substituted amides. Synthesizing these derivatives often starts from 3-aminopyrazine-2-carboxylic acid, which is activated and then reacted with a diverse range of primary or secondary amines. nih.govresearchgate.net Common coupling agents such as 1,1'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid, facilitating its reaction with alkyl, benzyl (B1604629), or phenyl amines to yield the corresponding N-substituted 3-aminopyrazine-2-carboxamides. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents on the amide nitrogen. nih.gov

Table 2: Common Modifications at the Carboxamide Moiety

Precursor Moiety Reagent(s) Resulting Moiety Derivative Class
Carboxylic acid methyl ester Guanidine Acylguanidine N-Amidino-pyrazinecarboxamides
Carboxylic acid CDI, Substituted amines (R-NH₂) N-substituted amide N-Alkyl/Aryl/Benzyl-pyrazinecarboxamides

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound analogues. This technology significantly reduces reaction times, often improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use. mdpi.comnih.gov

In the synthesis of pyrazine derivatives, microwave irradiation has been shown to be particularly effective for nucleophilic substitution reactions. For example, the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines was conducted using both conventional heating and microwave assistance. mdpi.com The conventional method required heating under reflux for 15 hours, whereas the microwave-assisted reaction was completed in just 20-30 minutes at 120 °C. mdpi.com This rapid heating leads to higher reaction rates and can result in cleaner reaction profiles and higher yields. mdpi.comnih.gov The benefits of microwave-assisted synthesis extend to the preparation of various heterocyclic systems, including other pyrazine derivatives, where it enables fast reaction rates and maximum yields in minutes compared to hours with conventional heating. rsc.orgnih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aminodehalogenation

Parameter Conventional Method Microwave-Assisted Method
Heating Oil bath, reflux Focused microwave irradiation
Temperature 70 °C 120 °C
Reaction Time 15 hours 20-30 minutes
Advantages Standard laboratory setup Shorter reaction times, higher yields, reduced material use

Data derived from the synthesis of 3-benzylaminopyrazine-2-carboxamides. mdpi.com

The development of derivatives of this compound is not limited to covalent modifications but also includes the strategic use of non-covalent interactions through crystal engineering. Co-crystallization and salt formation are established techniques for modifying the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.gov

Co-crystals are multi-component systems where the API and a pharmaceutically acceptable coformer are held together in a crystal lattice in a stoichiometric ratio. nih.gov This approach can be used to improve properties such as solubility, stability, and bioavailability. Methods for preparing co-crystals include techniques like slurrying, where the API and coformer are stirred in a solvent in which they have low solubility, or sonocrystallization, which uses ultrasound to induce crystallization. nih.gov

Salt formation is another critical strategy, particularly for compounds containing basic or acidic functional groups. Derivatives of this compound can be prepared and isolated as various salt forms. google.com The formation of a salt, such as a hydrochloride salt, can significantly alter the compound's solubility and dissolution rate compared to the free base form. The selection of an appropriate salt form is a crucial step in pharmaceutical development. Both salt formation and co-crystallization represent rational approaches to fine-tune the properties of the parent molecule for specific applications. nih.govgoogle.com

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are instrumental in elucidating the molecular structure of 3,5-Diamino-6-chloropyrazine-2-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the amino groups and the carboxamide group. The chemical shifts of these protons are influenced by their local electronic environment. While specific peak assignments from commercial or literature sources can vary based on the solvent and experimental conditions, typical spectra are acquired for reference. nih.gov

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxamide group and the four carbon atoms of the pyrazine (B50134) ring. The chemical shifts of the ring carbons are influenced by the various substituents (amino, chloro, and carboxamide groups). A reference spectrum for this compound is available in public databases. nih.gov

Carbon Atom Exemplary Chemical Shift (ppm) Range
C=O (Carboxamide)160-170
C2 (Pyrazine)140-150
C3 (Pyrazine)150-160
C5 (Pyrazine)150-160
C6 (Pyrazine)120-130

Note: The actual chemical shifts can vary depending on the solvent and other experimental parameters. This table represents a general expectation for this type of compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.gov

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
N-H (Amino and Amide)Stretching3100-3500
C=O (Carboxamide)Stretching1650-1700
C=N and C=C (Pyrazine Ring)Stretching1400-1600
C-ClStretching600-800

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern can reveal the loss of specific groups, such as the carboxamide or chloro substituents, further confirming the molecular structure.

Ion m/z (Mass-to-Charge Ratio) Identity
[M]+187/189Molecular ion (presence of Cl isotope)
[M-NH₂CO]+143/145Loss of the carboxamide group
[M-Cl]+152Loss of the chlorine atom

Note: This table presents a simplified, expected fragmentation pattern. The actual spectrum may show additional fragments.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Pyrazine and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netdntb.gov.uamontana.edu The spectrum of this compound would be expected to show absorptions corresponding to π-π* and n-π* transitions within the aromatic pyrazine ring, with the positions of the absorption maxima influenced by the amino, chloro, and carboxamide substituents. tandfonline.com

Transition Type Expected Wavelength Range (nm)
π-π200-300
n-π>300

Note: The exact λmax values depend on the solvent and pH.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies of Crystalline Forms

For instance, the crystal structures of other N-substituted pyrazine-2-carboxamides reveal details about hydrogen bonding networks and π-π stacking interactions, which are also anticipated to be important in the crystal lattice of this compound. nih.gov The amino and carboxamide groups are expected to be key participants in forming a stable, hydrogen-bonded network, influencing the crystal packing and ultimately the physicochemical properties of the solid material.

Conformational Analysis in Crystalline Environments

The three-dimensional arrangement of this compound, also known as amiloride (B1667095), within a crystal lattice is a critical determinant of its physicochemical properties. Analysis of its crystalline forms, primarily as amiloride hydrochloride dihydrate, reveals specific conformational features dictated by intramolecular and intermolecular forces. drugbank.comnih.gov The molecule's conformation is largely influenced by the rotational barriers around its single bonds, which constrain the structure to a nearly-planar conformation. researchgate.net This planarity is a key feature observed in its crystalline state.

X-ray diffraction studies have been instrumental in elucidating the precise solid-state structure. In the crystalline form of amiloride hydrochloride methanol (B129727) hemisolvate, for instance, two crystallographically distinct amiloride molecules are present in the asymmetric unit. researchgate.net These molecules form stacks that are arranged in parallel layers. The planes of molecules in adjacent layers are significantly tilted with respect to each other, at an angle of approximately 79.89°. researchgate.net

The energetics of bond rotation play a significant role in defining the stable conformation in the solid state. While molecules in a crystalline state generally adopt low-strain conformations, external effects such as steric hindrance and, notably, hydrogen bonds can lead to deviations from ideal gas-phase geometries. nih.gov For amiloride, large torsional barriers for the conversion between different conformers favor a nearly-planar structure. researchgate.net

The following tables provide key torsional angles and hydrogen bonding details from crystallographic studies, illustrating the specific conformational parameters that define the molecule's structure in a crystalline environment.

Interactive Table 1: Selected Torsion Angles in Crystalline Amiloride Derivatives

Torsion AngleValue (°)Reference
C(4)-O(1)-C(5)-N(1)161.3(10) psu.edu
C(4)-O(1)-C(5)-N(1)173.0(10) psu.edu
C(4)-O(1)-C(5)-N(1)177.1(9) psu.edu

This table showcases the variability of a specific torsion angle in different but related crystalline structures, indicating conformational flexibility.

Interactive Table 2: Hydrogen Bonding in Crystalline Amiloride Picrate

DonorAcceptorInteraction
Guanidinium (B1211019) Group (Amiloride)Phenolate Group (Picrate)Salt Bridge
Guanidinium Group (Amiloride)Ortho-nitro Oxygen Atoms (Picrate)Hydrogen Bonds

This table highlights the crucial role of hydrogen bonding and salt bridge formation in stabilizing the crystal structure of an amiloride salt. researchgate.net

The analysis of these crystalline structures underscores the preference for a planar conformation of the this compound molecule, stabilized and organized by a network of intermolecular interactions, particularly hydrogen bonds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and vibrational frequencies of pyrazinecarboxamide derivatives.

Density Functional Theory (DFT) is a robust computational method used to study the electronic properties of molecules. For pyrazinecarboxamides, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine optimized geometric parameters such as bond lengths and angles. nih.gov These theoretical values are then compared with experimental data, often showing good agreement. nih.gov

DFT is also utilized to simulate vibrational spectra (FT-IR and FT-Raman). nih.gov The calculated frequencies, after being scaled by appropriate factors, typically match well with the experimental spectra, aiding in the complete assignment of vibrational modes based on the Potential Energy Distribution (PED). nih.gov Furthermore, DFT calculations are applied to study the reactive properties of halogen-substituted pyrazine-2-carboxamide derivatives, providing insights into their chemical behavior. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and stability. nih.govnih.gov

For a derivative, 2-chloro-3-hydrazinopyrazine, the calculated HOMO and LUMO energies in the gas phase were -6.581 eV and -1.780 eV, respectively, resulting in a large energy gap of 4.800 eV. nih.gov This large gap, along with negative HOMO and LUMO energies, indicates high stability of the molecule. nih.gov The analysis of these frontier orbitals helps in understanding the charge transfer within the molecule and its potential for chemical reactions. nih.govnih.gov Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand the stability arising from hyperconjugative interactions and charge delocalization within the molecule. nih.gov

Table 1: Quantum Chemical Properties of a Pyrazine (B50134) Derivative

Property Value
HOMO Energy -6.581 eV
LUMO Energy -1.780 eV
HOMO-LUMO Energy Gap 4.800 eV

Note: Data for 2-chloro-3-hydrazinopyrazine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various pyrazinecarboxamide derivatives to predict their biological activities. For instance, a QSAR study on a series of pyrazinoate esters as antituberculosis agents was conducted to optimize their activity. nih.gov These models are built using a training set of compounds with known activities and then validated using a separate test set to assess their predictive power. nih.gov A statistically robust QSAR model for pyrazoline derivatives as carbonic anhydrase inhibitors was developed and validated according to OECD guidelines, showing good predictive ability. nih.gov

The development of QSAR models involves various statistical methods. Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating molecular descriptors to biological activity. researchgate.netresearchgate.net For a set of pyrazoline derivatives, MLR was used to build a model with high statistical significance (R² = 0.79, R²test = 0.95, Q²cv = 0.64). nih.gov Other methods like Genetic Function Approximation (GFA) followed by MLR have also been employed. researchgate.net For more complex, non-linear relationships, methods like Multiple Non-Linear Regression (MNLR) and Artificial Neural Networks (ANN) can be utilized. Principal Component Analysis (PCA) is often used for dimensionality reduction of the descriptor space. researchgate.net The validation of these models is crucial and is performed using techniques like leave-N-out cross-validation and y-scrambling to ensure their robustness and prevent chance correlation. nih.gov

Table 2: Statistical Parameters of a QSAR Model for Pyrazinoate Esters

Parameter Value
N (training set) 32
0.68
0.59
LOF 0.25
LSE 0.19
External Prediction (Test Set) 73%

Source: nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of small molecules with their biological targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For amiloride (B1667095) and its analogs, docking studies have been performed to investigate their binding to various targets, including the human acid-sensing ion channel 1a (hASIC1a) and the envelope protein of SARS-CoV-2. worldscientific.comkoreascience.kr These studies help in identifying key amino acid residues involved in the binding and can provide insights into the mechanism of action. worldscientific.comkoreascience.kr For example, docking simulations of amiloride analogs with the SARS-CoV-2 envelope protein showed higher binding affinity scores compared to the SARS-CoV-1 protein. koreascience.kr

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its stability and conformational changes. koreascience.krresearchgate.netnih.gov MD simulations of amiloride with lipid bilayers have been used to understand the mechanisms of transdermal drug delivery, showing how chemical enhancers can facilitate the permeation of amiloride through the membrane. researchgate.net In another study, microsecond-long MD simulations revealed that amiloride analogs could alter the native structure and flexibility of the SARS-CoV-2 envelope protein. koreascience.krnih.govnih.gov These simulations complement experimental techniques and serve as predictive tools in drug design. researchgate.net

Conformational Studies via Computational Methods

Computational methods are crucial for understanding the three-dimensional structure and conformational flexibility of molecules like 3,5-Diamino-6-chloropyrazine-2-carboxamide. These studies help in correlating the molecule's shape with its biological activity.

A detailed vibrational spectral analysis of a closely related derivative, 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (3DCNDPC), was performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set. nih.gov This study evaluated the optimized geometric parameters, including bond lengths and bond angles, and compared them with experimental data. nih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. nih.gov Such computational approaches provide a fundamental understanding of the molecule's electronic structure and stability.

The conformational landscape of molecules can be explored using various computational techniques. Methods like molecular mechanics (MM+ and AMBER), as used in studies of other heterocyclic compounds, allow for conformational searches to identify stable anti and syn conformers. cwu.edu These methods can also determine the activation energies for the interconversion between different conformers. cwu.educwu.edu For more accurate results, higher-level theories like the RI-MP2 approach and DFT methods with larger basis sets (e.g., def2-TZVPP) are employed, especially when modeling complex ring conformations and the influence of substituents. frontiersin.org It has been noted that dispersion corrections are important for achieving sensible results in such calculations. frontiersin.org

Table 2: Computational Methods in Conformational Analysis

Computational Method Application Key Findings/Insights
Density Functional Theory (DFT) B3LYP/6-311++G(d,p) Vibrational spectral analysis and geometry optimization of a this compound derivative. nih.gov Provides optimized geometric parameters, vibrational frequencies, and insights into molecular stability through NBO analysis. nih.gov
Molecular Mechanics (MM+ / AMBER) Conformational searches to identify stable conformers of heterocyclic compounds. cwu.edu Identifies stable anti and syn conformers and calculates activation energies for conformational changes. cwu.educwu.edu
RI-MP2 and advanced DFT methods (e.g., def2-TZVPP) High-accuracy modeling of ring conformations. frontiersin.org Provides more reliable results for complex conformational analyses, highlighting the importance of dispersion corrections. frontiersin.org

Non Clinical Biological Activity and Structure Activity Relationship Sar Investigations

Non-Clinical Antimicrobial Activity Research

Scientific literature on the specific antimicrobial properties of 3,5-Diamino-6-chloropyrazine-2-carboxamide is sparse. Research has predominantly focused on structurally related pyrazine (B50134) compounds, offering a broader context for potential activity.

Mycobacterial Inhibition Studies (e.g., Mycobacterium tuberculosis)

Direct studies evaluating the inhibitory effects of this compound against Mycobacterium tuberculosis are not readily found in the public domain. However, research on related pyrazinamide (B1679903) (PZA) analogs provides some insight into the structural features that may influence antimycobacterial activity. For instance, studies on pyrazinoic acid (POA), the active form of PZA, and its analogs have shown that substitutions at the 3, 5, and 6 positions of the pyrazine ring can modulate activity. Specifically, alkylamino-group substitutions at the 3 and 5 positions of POA have been reported to be more potent than POA itself. nih.govdigitellinc.comnih.gov This suggests that the diamino-substitution pattern of the target compound could be of interest in the context of antimycobacterial drug discovery.

Broader Spectrum Antibacterial and Antifungal Activity

There is a lack of specific data on the broad-spectrum antibacterial and antifungal activity of this compound. Investigations into other pyrazine derivatives have shown varied results. For example, some pyrazine-based conjugates have been synthesized and screened for general antimicrobial properties, though specific data for the compound is absent. nih.gov

Non-Clinical Antiviral Activity Research

The exploration of pyrazine derivatives for antiviral applications has been an active area of research, particularly in the context of emerging viral threats.

Enzyme Modulation and Inhibition Studies

The interaction of pyrazine derivatives with various enzymes is a key area of research for understanding their mechanisms of action.

Pyrazinamidase Enzyme Interactions

Pyrazinamide, a cornerstone of tuberculosis treatment, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase (PZase). nih.govnih.gov Resistance to pyrazinamide is often associated with mutations in the gene encoding this enzyme. Therefore, understanding the interaction of pyrazinamide analogs with PZase is crucial.

There is no specific information available regarding the interaction of this compound with pyrazinamidase. Structure-activity relationship studies of pyrazinamide and its analogs are ongoing to better understand the requirements for PZase-mediated activation and to develop novel compounds that may overcome resistance mechanisms. nih.govnih.gov

Fatty Acid Synthase I (FAS I) Inhibition

A review of available scientific literature indicates a lack of specific studies investigating this compound or its primary derivative, amiloride (B1667095), as a direct inhibitor of Fatty Acid Synthase I (FAS I). Research on FAS I inhibitors typically focuses on other classes of compounds. nih.govnih.gov

Other Enzyme Systems (e.g., FXs inhibitors)

Beyond its well-documented effects on ion transporters, amiloride, which features the this compound core, and its analogs are known to interact with other biological targets. These compounds can affect enzymes related to cellular metabolism. nih.gov However, specific research detailing the activity of this compound as an inhibitor of coagulation factors, such as Factor X (FX), is not prominently available in the existing scientific literature. The primary off-target effects studied are on other ion transporters like the Na+/H+ and Na+/Ca2+ exchangers. nih.gov

Biological Activity as Elicitors in Secondary Metabolite Production

While synthetic pyrazine-2-carboxamide derivatives have been explored as potential elicitors to enhance the production of secondary metabolites in plant in-vitro cultures, there is no specific research available demonstrating this activity for this compound itself. Studies have shown that other, structurally distinct pyrazine carboxamides can increase the yield of compounds like taxifolin (B1681242) and rutin (B1680289) in plant callus and suspension cultures.

Epithelial Sodium Channel (ENaC) Blocker Research in Non-Clinical Models

The most extensive area of research for this compound relates to its role as the foundational structure for a class of epithelial sodium channel (ENaC) blockers.

Ion Transport Inhibition in in vitro Systems

The compound this compound forms the core of amiloride, a well-established inhibitor of ENaC. nih.gov Amiloride acts on the apical membrane of epithelial cells, particularly in the distal convoluted tubule and collecting ducts of the kidney, to block Na+ channels. nih.govnih.gov This action inhibits the reabsorption of sodium ions from the tubular lumen, leading to a mild natriuretic effect. nih.govdrugbank.com The blockade of ENaC depolarizes the luminal membrane, which in turn reduces the electrochemical driving force for potassium secretion, resulting in a potassium-sparing effect. nih.gov

Research has focused on developing more potent and durable analogs. For instance, the derivative N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (coded as 552-02) was found to be 60 to 100 times more potent than amiloride in blocking ENaC. nih.gov

Table 1: Comparative Potency of Amiloride and a Derivative on ENaC

Compound Target Relative Potency vs. Amiloride Reference
Amiloride ENaC 1x nih.gov

Structure-Activity Relationships for ENaC Modulation

The structure of this compound is critical for its ENaC blocking activity, and modifications at various positions on the pyrazine ring significantly alter its potency and specificity. nih.govresearchgate.net

Pyrazine Ring Position 5: The 5-amino group is crucial for activity against ENaC. The introduction of either hydrophobic or hydrophilic substituents at this position tends to diminish inhibitory activity toward ENaC, while paradoxically enhancing its activity against the Na+/H+ exchanger. nih.govresearchgate.net

Pyrazine Ring Position 6: The substituent at this position modulates the duration of the channel block. The off-rate constant of the blocker increases with different halo-substitutions in the order of Cl < Br < I < F < H. researchgate.net This indicates that a more negatively polarized substituent at the 6-position leads to a longer duration of attachment in the channel pore. researchgate.net

Guanidinium (B1211019) Moiety: The guanidinium group attached to the carboxamide is also a key feature. Introducing hydrophobic substituents on the terminal nitrogen of this group enhances the molecule's blocking activity against the Na+ channel. nih.gov

Table 2: Structure-Activity Relationship for ENaC Inhibition

Modification Site Effect of Substitution Impact on ENaC Inhibition Reference
5-Amino Group Addition of hydrophobic/hydrophilic groups Decreased potency nih.govresearchgate.net
6-Halo Group Varies electronegativity (Cl, Br, I, F, H) Modulates binding duration researchgate.net

Investigation of Molecular Interactions with Biological Macromolecules

The interaction between amiloride-based compounds and the ENaC protein has been investigated through mutagenesis, electrophysiology, and molecular modeling. It is understood that amiloride physically occludes the channel pore from the external side. nih.govnih.gov

The binding site is not a single point but involves residues from multiple ENaC subunits (α, β, and γ) within the channel's outer vestibule and deeper in the pore. nih.govelsevierpure.com Molecular docking studies suggest that amiloride can bind between the transmembrane helices of the β and γ subunits. nih.gov

Mutagenesis studies have identified specific residues critical for binding. A highly conserved tract, WYRFHY (residues 278-283), in the extracellular loop of the α-ENaC subunit is crucial for stabilizing the interaction with amiloride. nih.gov Deletion of this region results in a loss of amiloride binding. nih.gov Other residues located deeper within the pore have also been identified as part of the binding site, indicating a complex interaction where the extracellular domain and the pore itself contribute to the binding and blocking action of the compound. nih.govelsevierpure.com

DNA Binding Studies (e.g., minor groove binding)

While direct DNA binding studies for this compound are not extensively documented in the reviewed literature, the potential for such interactions can be inferred from research on structurally related compounds. The interaction of small molecules with DNA is a recognized mechanism for antitumor and antimicrobial agents mdpi.com. The pyrazine ring, a core component of the title compound, is a planar aromatic system. Structure-activity relationship (SAR) studies on other DNA-binding molecules have highlighted the importance of a planar body of appropriate size, which allows the molecule to intercalate between base pairs or fit within the grooves of the DNA double helix nih.gov.

For instance, molecular docking studies of certain pyrimidine (B1678525) derivatives have shown that the pyrimidine group can insert between the base pairs of DNA, while other parts of the molecule extend into the DNA grooves mdpi.com. It is plausible that the planar pyrazine core of this compound could facilitate similar binding. Furthermore, substituents on the core structure, such as the carboxamide and amino groups, could form hydrogen bonds with the phosphate (B84403) backbone or the base pairs within the major or minor grooves, further stabilizing a potential DNA-ligand complex. Research on other novel heterocyclic compounds, such as 4H-1,3-benzothiazines, has also identified them as potential DNA/RNA groove binders mdpi.com. These studies collectively suggest that while specific experimental data for this compound is needed, its structural characteristics are consistent with those of molecules known to interact with DNA.

Protein Binding Studies (e.g., BSA fluorescence quenching)

The study of a compound's interaction with transport proteins like serum albumin is crucial for understanding its bioavailability. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural homology with human serum albumin. Fluorescence quenching is a common technique used to investigate the binding of small molecules to proteins like BSA nih.govbjournal.orgnih.gov. BSA contains tryptophan residues that are intrinsically fluorescent; when a small molecule binds to the protein, it can quench this fluorescence nih.gov.

The quenching mechanism can be either dynamic (collisional) or static (resulting from the formation of a ground-state complex between the quencher and the fluorophore) nih.gov. By analyzing the fluorescence quenching data at different temperatures using the Stern-Volmer equation, researchers can determine the quenching mechanism and calculate binding constants (Ka) and the number of binding sites (n) nih.govmdpi.com.

While specific BSA binding data for this compound were not found, studies on other heterocyclic compounds provide a framework for its potential behavior. For example, the interaction between a pyrimidine derivative and BSA was found to be a static quenching process, indicating the formation of a stable complex nih.gov. Thermodynamic analysis in that study revealed that hydrophobic interactions played a major role in the binding process nih.gov. Given the structure of this compound, which includes both hydrophobic (the pyrazine ring) and hydrophilic (amino and carboxamide groups) moieties, it is likely that it could bind to BSA through a combination of hydrophobic and hydrogen bonding interactions.

General Structure-Activity Relationship (SAR) Analysis across Diverse Biological Activities

Influence of Substituents on Pyrazine Ring Activity

The substitution pattern on the pyrazine ring is a critical determinant of biological activity. Studies on various pyrazine derivatives reveal that modifications at different positions on the ring can dramatically enhance or diminish efficacy.

Research involving the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) showed that introducing variously substituted benzylamines at the 3-position yielded compounds with significant antimycobacterial activity mdpi.com. The nature of the substituent on the benzyl (B1604629) ring was crucial; for example, a 4-methylbenzylamino group produced a derivative with the best activity against Mycobacterium tuberculosis H37Rv, exhibiting a Minimum Inhibitory Concentration (MIC) of 6 µM mdpi.com.

Similarly, a study on 3-benzamidopyrazine-2-carboxamide derivatives as potential antimycobacterial agents found that substitution on the benzamide (B126) moiety at the 3-position was highly favorable for activity. Specifically, lipophilic substituents at the para- (4-) position of the benzene (B151609) ring resulted in the most active compounds mdpi.com. In contrast, derivatives with substituents at the ortho- (2-) or meta- (3-) positions showed no significant activity, highlighting a strict structural requirement for the placement of the substituent mdpi.com.

Table 1: Influence of Substituents on Antimycobacterial Activity of Pyrazine Derivatives
Core StructureSubstituent at Position 3Substituent on Benzene/Benzyl RingActivity (MIC vs. M. tuberculosis)Reference
3-Benzylaminopyrazine-2-carboxamideBenzylamino4-Methyl6 µM mdpi.com
3-Benzamidopyrazine-2-carboxamideBenzamido4-Bromo1.95 µg/mL mdpi.com
3-Benzamidopyrazine-2-carboxamideBenzamido4-Chloro3.9 µg/mL mdpi.com
3-Benzamidopyrazine-2-carboxamideBenzamido4-Fluoro7.8 µg/mL mdpi.com
3-Benzamidopyrazine-2-carboxamideBenzamido4-Methyl7.8 µg/mL mdpi.com
3-Benzamidopyrazine-2-carboxamideBenzamido2- or 3- substitutionNo significant activity mdpi.com

Role of the Carboxamide Moiety in Biological Efficacy

The carboxamide group at the 2-position of the pyrazine ring is indispensable for the biological efficacy of this class of compounds. Its role appears to be primarily as a potent hydrogen bond donor, facilitating critical interactions with target enzymes.

In a comprehensive study of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, researchers found that replacing the C-2 carboxamide with a methyl ester group resulted in a complete loss of antimycobacterial activity mdpi.com. This finding unequivocally demonstrates the necessity of the amide functionality. To further investigate this, derivatives were synthesized where the amide's hydrogens were systematically replaced. The N-methyl and N,N-dimethylcarboxamide versions, which have one or zero hydrogen bond donors respectively, were largely inactive mdpi.com. This confirms that the two hydrogens of the primary carboxamide's -NH2 group play a pivotal role in the interaction with the molecular target, likely through the formation of crucial hydrogen bonds mdpi.com. Molecular modeling from other studies also points to the importance of the carboxamide group in establishing high-affinity binding to enzymes like the mycobacterial enoyl-ACP reductase (InhA) mdpi.com.

Table 2: Importance of the C-2 Carboxamide Moiety
Modification at C-2Hydrogen Bond Donors (on Amide Nitrogen)Observed Antimycobacterial ActivityReference
-C(=O)NH₂ (Unmodified Carboxamide)2Active mdpi.com
-C(=O)OCH₃ (Methyl Ester)0Completely Inactive mdpi.com
-C(=O)NHCH₃ (N-methylcarboxamide)1Significantly Reduced/Abolished mdpi.com
-C(=O)N(CH₃)₂ (N,N-dimethylcarboxamide)0Significantly Reduced/Abolished mdpi.com

Impact of Halogenation on Bioactivity

Halogenation, specifically the presence of a chlorine atom at the 6-position of the pyrazine ring, significantly impacts the compound's chemical properties and biological activity. The chlorine atom is a strong electron-withdrawing group, which modifies the electronic distribution of the pyrazine ring and can influence how the molecule interacts with biological targets.

In the context of SAR, halogenation of substituents attached to the pyrazine ring has also proven beneficial. In the 3-benzamidopyrazine-2-carboxamide series, derivatives with a halogen (Bromo, Chloro, or Fluoro) at the 4-position of the benzene ring were among the most potent antimycobacterial agents mdpi.com. The high activity associated with larger halogens like chlorine and bromine led researchers to hypothesize that these atoms may participate in halogen bonding with the target receptor, an increasingly recognized non-covalent interaction in drug design mdpi.com.

Furthermore, the chlorine atom on the pyrazine ring can serve as a key synthetic handle. The nucleophilic aromatic substitution of the chlorine in precursors like 3-chloropyrazine-2-carboxamide is a common strategy to generate diverse libraries of compounds with varied substituents at that position, which is essential for exploring the SAR of the pyrazine core mdpi.com.

Emerging Research and Future Directions

Development of Novel Pyrazine-Based Scaffolds for Chemical Biology

The pyrazine (B50134) ring system, a key feature of 3,5-Diamino-6-chloropyrazine-2-carboxamide, serves as a versatile scaffold for the development of new molecules with potential therapeutic applications. The small and modifiable nature of the pyrazine core is highly suitable for chemical alterations aimed at enhancing biological properties. mdpi.com

Researchers are focused on synthesizing novel derivatives by introducing various substituents to the pyrazine core. For instance, the substitution of the chlorine atom with different benzylamino groups has yielded a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This aminodehalogenation reaction is a common strategy to create libraries of new compounds for biological screening. mdpi.com Similarly, other research has focused on creating 3-amino-pyrazine-2-carboxamide derivatives as potential inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR), which is implicated in cancer. nih.govresearchgate.net

The goal of these synthetic efforts is to build upon the established bioactivity of the pyrazine scaffold to create new chemical probes and potential drug candidates. By systematically modifying the structure of the parent compound, chemists can explore the structure-activity relationship (SAR), leading to the identification of derivatives with improved potency, selectivity, and novel mechanisms of action. nih.gov For example, modifications of the pyrazine ring have led to compounds with promising activity against various cancer cell lines and microbial strains. mdpi.comnih.gov

Pyrazine Derivative ClassSynthetic StrategyPotential Biological Target/ApplicationReference
3-Benzylaminopyrazine-2-carboxamidesNucleophilic substitution (Aminodehalogenation)Antimycobacterial (Mycobacterium tuberculosis) mdpi.com
3-Amino-pyrazine-2-carboxamide DerivativesMulti-step organic synthesisAnticancer (FGFR Inhibition) nih.gov
Pyrazinyl-1,2,4-oxadiazolesCyclization reactionsDiuretic (Prodrug approach) nih.gov
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrilesOne-pot reaction of isocyanides and carbonyl chloridesAntimicrobial mdpi.com
Table 1: Examples of Novel Pyrazine-Based Scaffolds and their Development.

Advancements in Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmental responsibility in chemical synthesis, researchers are exploring green chemistry principles for the production of pyrazine derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency compared to traditional synthetic protocols. mdpi.com

Microwave-assisted synthesis has emerged as a valuable technique in this area. It can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields of the desired products. mdpi.commdpi.com For example, the synthesis of certain 3-benzylaminopyrazine-2-carboxamides was successfully achieved using a microwave reactor, offering a more efficient alternative to conventional heating methods. mdpi.com

Another promising green approach is the use of ultrasound-assisted synthesis, or sonochemistry. This technique has been shown to accelerate reactions, often allowing them to be carried out in more environmentally benign solvents like water, thus minimizing the reliance on volatile organic compounds. mdpi.com The development of such eco-friendly and cost-effective methods is crucial for the sustainable production of pyrazine-based compounds for both research and potential industrial applications. mdpi.com

Application of Advanced Computational Approaches in Drug Design and Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design and screening of new drug candidates. taylorandfrancis.comresearchgate.net These computational approaches are being applied to the design of novel derivatives based on the this compound scaffold.

Key CADD methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govspringernature.com For instance, molecular docking has been used to investigate the possible binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the active site of the FGFR2 kinase, providing insights into their inhibitory mechanism. nih.gov It has also been employed to study how pyrazinamide (B1679903) derivatives might interact with mycobacterial enzymes like enoyl-ACP reductase (InhA). mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed molecules before they are synthesized, helping to prioritize the most promising candidates. springernature.com

Virtual Screening: This method involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. taylorandfrancis.comnih.gov It allows researchers to efficiently narrow down the number of compounds that need to be synthesized and tested in the lab. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" can then be used as a template to search for or design new molecules with similar activity. nih.govnih.gov

By leveraging these in-silico tools, scientists can accelerate the discovery process, optimize the properties of lead compounds, and gain a deeper understanding of their molecular interactions. taylorandfrancis.com

Exploration of Underexplored Biological Activities in Non-Clinical Models

While the pyrazine scaffold is well-known for certain biological activities, ongoing research in non-clinical models continues to uncover new and underexplored therapeutic potential. Derivatives of this compound are being investigated for a range of applications beyond their traditional uses.

For example, N-Amidino-3,5-diamino-6-chloropyrazine-carboxamide, a closely related compound, was identified as an active diuretic in early studies. nih.gov Further work in this area led to the synthesis of pyrazinyl-1,2,4-oxadiazoles, which were evaluated for their diuretic and saluretic (salt excretion) activity in rat and dog models. nih.gov These compounds demonstrated electrolyte excretion profiles similar to the established diuretic amiloride (B1667095). nih.gov

More recently, research has expanded into other therapeutic areas.

Antimicrobial Activity: Novel pyrazine derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains. mdpi.com For example, certain 3-benzylaminopyrazine-2-carboxamides showed moderate activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.com

Anticancer Activity: As previously mentioned, a significant area of investigation is the development of pyrazine-based compounds as inhibitors of protein kinases, such as FGFR, which are known to drive the growth of certain cancers. nih.gov Non-clinical studies in cancer cell lines have shown that these compounds can block key signaling pathways and inhibit tumor cell proliferation. nih.gov

Derivative/ScaffoldInvestigated Biological ActivityNon-Clinical ModelKey FindingReference
N-Amidino-3,5-diamino-6-chloropyrazine-carboxamideDiureticRatsDemonstrated active diuretic properties. nih.gov
Pyrazinyl-1,2,4-oxadiazolesDiuretic and SalureticRats and DogsExhibited electrolyte excretion profiles similar to amiloride. nih.gov
3-Benzylaminopyrazine-2-carboxamidesAntimicrobialIn vitro bacterial culturesModerate activity against E. faecalis and S. aureus. mdpi.com
3-Amino-pyrazine-2-carboxamide DerivativesAnticancer (FGFR inhibition)In vitro cancer cell linesPotent antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov
Table 2: Exploration of Biological Activities of Pyrazine Derivatives in Non-Clinical Models.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A significant future direction in understanding the biological effects of this compound and its derivatives lies in the integration of multi-omics data. This approach combines data from different biological layers—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive, system-level view of a drug's mechanism of action. nih.govmdpi.com

By analyzing how a pyrazine-based compound perturbs these different molecular layers simultaneously, researchers can move beyond a single-target view and understand the broader network effects. nih.gov For instance, integrating transcriptomics and proteomics data can reveal how a compound's effect on a primary protein target translates into changes in gene expression and downstream cellular pathways. mdpi.com

This holistic approach can help to:

Elucidate Complex Mechanisms: Unravel the intricate interplay of molecules and pathways that underlie a compound's therapeutic effect or potential toxicity. nih.gov

Identify Novel Drug Targets: Discover previously unknown proteins or pathways that are modulated by the compound.

Discover Biomarkers: Identify molecular signatures in the genome, proteome, or metabolome that can predict which patients are most likely to respond to a treatment. arxiv.org

Personalize Medicine: Guide the development of targeted therapies by understanding how a drug's effect can vary based on an individual's unique molecular profile. arxiv.org

While still an emerging field, the application of multi-omics integration holds immense promise for providing a deeper, more nuanced understanding of the biological activities of pyrazine-based compounds and for guiding the future development of more effective and safer medicines. mdpi.comarxiv.org

Q & A

Q. How can the molecular structure of 3,5-Diamino-6-chloropyrazine-2-carboxamide be confirmed experimentally?

Methodological Answer:

  • Use infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, NH₂/NH bending).
  • Apply ¹H/¹³C NMR spectroscopy to resolve aromatic protons (pyrazine ring) and carboxamide substituents. For example, aromatic protons typically appear at δ 7.0–8.5 ppm, while NH₂ groups may show broad signals .
  • Validate the molecular formula via high-resolution mass spectrometry (HRMS) (e.g., molecular ion peak at m/z 188.57 for C₅H₅ClN₄O₂) .
  • Cross-reference with X-ray crystallography for definitive spatial arrangement (if crystalline derivatives are synthesized) .

Q. What is the mechanism of action of this compound in renal ion transport?

Methodological Answer:

  • The compound acts as a sodium channel blocker in renal distal tubules, inhibiting Na⁺ reabsorption and K⁺ excretion.
  • Use in vitro electrophysiological assays (e.g., patch-clamp) on isolated renal cells to measure ion flux inhibition.
  • Validate via competitive binding studies with radiolabeled amiloride analogs (e.g., ³H-labeled derivatives) .

Q. What synthetic routes are available for this compound?

Methodological Answer:

  • Start with 6-chloropyrazine-2-carboxylic acid derivatives. Introduce amino groups via nucleophilic substitution under anhydrous conditions (e.g., NH₃ in ethanol at 80°C).
  • Optimize carboxamide formation using carbodiimide coupling agents (e.g., EDC/HOBt) with protected amines.
  • Purify intermediates via column chromatography (silica gel, DCM/MeOH gradient) and confirm purity by HPLC (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives (e.g., thiazolo-pyrimidine hybrids).
  • Use deuterium exchange experiments to distinguish NH₂ protons from solvent artifacts.
  • Validate ambiguous peaks via computational chemistry (DFT-based NMR chemical shift prediction) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Optimize reflux conditions for aminolysis: Use polar aprotic solvents (e.g., DMF) and catalytic KI to enhance substitution efficiency.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 2 hours conventionally).
  • Monitor reaction progress with thin-layer chromatography (TLC) and isolate intermediates via recrystallization (e.g., ethanol/water) .

Q. Which analytical methods are most reliable for detecting this compound as a drug impurity?

Methodological Answer:

  • Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Detect at 254 nm, with a retention time of ~6.2 minutes.
  • Validate sensitivity via LC-MS/MS (LOQ ≤ 0.1% w/w).
  • Compare against certified reference materials (e.g., Amiloride Hydrochloride Dihydrate Impurity B, CAS 4878-36-8) .

Q. How to design a study assessing off-target effects on non-renal ion channels?

Methodological Answer:

  • Screen against HEK293 cells expressing epithelial Na⁺ channels (ENaC) and cardiac voltage-gated Na⁺ channels using automated patch-clamp systems.
  • Perform molecular docking simulations to predict binding affinity to non-target channels (e.g., Nav1.5).
  • Validate in ex vivo tissue models (e.g., guinea pig atrial preparations) to assess arrhythmogenic potential .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diamino-6-chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,5-Diamino-6-chloropyrazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.